CDK1/Cyclin B Inhibition: 3-Chloro vs. 3-Amino Pyrazolo[3,4-b]quinoxaline
In a standardized radiometric kinase assay (30 °C, pH 7.2, 15 µM ATP), 3-Chloro-1H-pyrazolo[3,4-b]quinoxaline (BDBM7540) exhibited an IC50 of 22,000 nM against CDK1/cyclin B from Spiny starfish [1]. By contrast, the 3-amino analog (BDBM7534, also known as NSC 693868 or Cdk1/5 Inhibitor) yielded an IC50 of 600 nM under identical assay conditions [2]. This represents an approximately 37-fold loss of inhibitory potency attributable solely to substitution of the 3-NH2 group with 3-Cl.
| Evidence Dimension | CDK1/cyclin B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 22,000 nM (3-Chloro-1H-pyrazolo[3,4-b]quinoxaline, BDBM7540) |
| Comparator Or Baseline | 600 nM (1H-pyrazolo[3,4-b]quinoxalin-3-amine, BDBM7534 / NSC 693868) |
| Quantified Difference | ~37-fold lower potency for the 3-chloro derivative |
| Conditions | Radiometric kinase assay; CDK1/cyclin B from Spiny starfish; 30 °C; pH 7.2; 15 µM ATP/[γ-32P]ATP |
Why This Matters
Procurement of the 3-chloro compound instead of the 3-amino analog is essential for researchers who require a CDK1-inactive negative control matched to the pyrazoloquinoxaline scaffold, or for those intending to use the chlorine as a synthetic handle for diversification rather than pursuing direct kinase inhibition.
- [1] BindingDB Entry BDBM7540. 3-Chloro-1H-pyrazolo[3,4-b]quinoxaline; CDK1/cyclin B IC50 = 22,000 nM. Data curated from Ortega et al. (2002). View Source
- [2] BindingDB Entry BDBM7534. 1H-pyrazolo[3,4-b]quinoxalin-3-amine; CDK1/cyclin B IC50 = 600 nM. Data curated from Ortega et al. (2002). View Source
